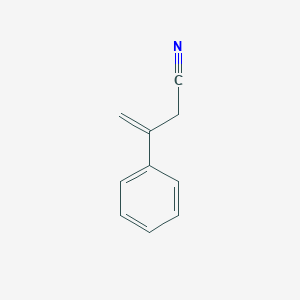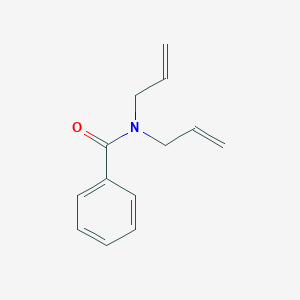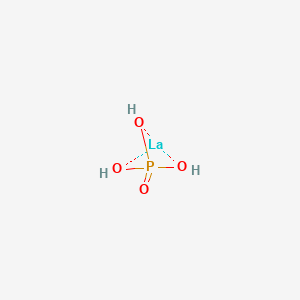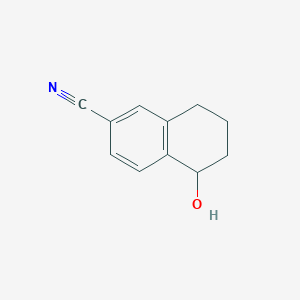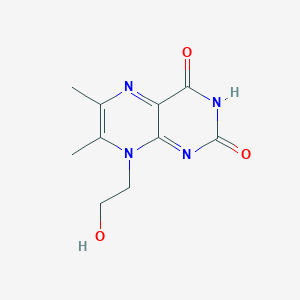
8-(2-Hydroxyethyl)-6,7-dimethylpteridine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2-Hydroxyethyl)-6,7-dimethylpteridine-2,4-dione, also known as riboflavin, is a water-soluble vitamin that plays a crucial role in various biochemical processes in the body. It is essential for the growth and development of the body, as well as for maintaining healthy skin, eyes, and nervous system. Riboflavin is also involved in the production of energy in the body, making it an important nutrient for athletes and people with high energy demands.
Mécanisme D'action
Riboflavin functions as a coenzyme, meaning it helps enzymes carry out their functions in the body. It is involved in the transfer of electrons in various biochemical reactions, making it important for energy production and other metabolic processes.
Effets Biochimiques Et Physiologiques
Riboflavin deficiency can lead to a variety of health problems, including anemia, skin disorders, and vision problems. It has also been linked to an increased risk of certain cancers and cardiovascular disease. On the other hand, adequate intake of 8-(2-Hydroxyethyl)-6,7-dimethylpteridine-2,4-dione has been associated with improved immune function, healthy skin and eyes, and a reduced risk of certain health conditions.
Avantages Et Limitations Des Expériences En Laboratoire
Riboflavin is widely used in laboratory experiments as a coenzyme and a fluorescent dye. It is also used as a supplement in cell culture media to improve cell growth and viability. However, its fluorescent properties can interfere with certain assays, and its stability can be affected by light and heat.
Orientations Futures
There is ongoing research on the potential health benefits of 8-(2-Hydroxyethyl)-6,7-dimethylpteridine-2,4-dione supplementation, particularly in the areas of cancer prevention and cardiovascular health. There is also interest in developing new methods for synthesizing 8-(2-Hydroxyethyl)-6,7-dimethylpteridine-2,4-dione and improving its stability and bioavailability. Additionally, there is ongoing research on the role of 8-(2-Hydroxyethyl)-6,7-dimethylpteridine-2,4-dione in various biochemical processes in the body and its potential as a therapeutic target for certain health conditions.
Méthodes De Synthèse
Riboflavin can be synthesized in the body from the amino acid tryptophan, but it is also found in many foods, such as milk, eggs, and leafy green vegetables. It can also be synthesized in the laboratory using various chemical methods.
Applications De Recherche Scientifique
Riboflavin has been extensively studied for its role in various biochemical processes in the body. It is involved in the metabolism of fats, carbohydrates, and proteins, as well as in the production of energy in the body. It is also involved in the synthesis of DNA and RNA, making it important for cell growth and repair.
Propriétés
Numéro CAS |
13300-17-9 |
|---|---|
Nom du produit |
8-(2-Hydroxyethyl)-6,7-dimethylpteridine-2,4-dione |
Formule moléculaire |
C10H12N4O3 |
Poids moléculaire |
236.23 g/mol |
Nom IUPAC |
8-(2-hydroxyethyl)-6,7-dimethylpteridine-2,4-dione |
InChI |
InChI=1S/C10H12N4O3/c1-5-6(2)14(3-4-15)8-7(11-5)9(16)13-10(17)12-8/h15H,3-4H2,1-2H3,(H,13,16,17) |
Clé InChI |
YFLJDQVSXQDXCY-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C2=NC(=O)NC(=O)C2=N1)CCO)C |
SMILES canonique |
CC1=C(N(C2=NC(=O)NC(=O)C2=N1)CCO)C |
Synonymes |
8-(2-Hydroxyethyl)-6,7-dimethylpteridine-2,4(3H,8H)-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



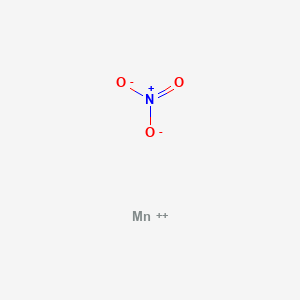
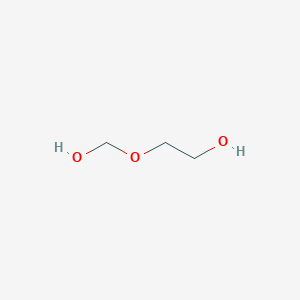

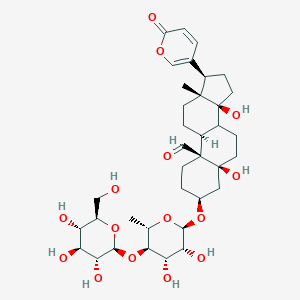
![4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B89054.png)
